Lipophilicity Differentiation: XLogP3 Comparison of 1-Methylisoquinoline-8-carbonitrile vs. Isoquinoline-8-carbonitrile
The target compound 1-methylisoquinoline-8-carbonitrile exhibits a computed XLogP3 of 2.2, which is 0.4 log units higher than that of its des-methyl parent isoquinoline-8-carbonitrile (XLogP3 = 1.8) [1][2]. Both compounds share an identical TPSA of 36.7 Ų, meaning the lipophilicity increase is achieved without polar surface area penalty. This ΔLogP of +0.4 is expected to translate into an approximately 2.5-fold increase in computed n-octanol/water partition coefficient, consistent with the established Hansch-Leo substituent constant contribution of an aromatic methyl group (π ≈ 0.5).
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | Isoquinoline-8-carbonitrile: XLogP3 = 1.8 (Kuujia, computed by XLogP3 3.0) |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic); TPSA unchanged at 36.7 Ų for both |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2024.11.20); TPSA computed by Cactvs 3.4.8.18 |
Why This Matters
Increased lipophilicity without TPSA penalty translates to improved passive membrane permeability potential while preserving the same hydrogen-bonding capacity, a key consideration when selecting building blocks for cell-permeable probe or lead compound synthesis.
- [1] PubChem Compound Summary CID 121228812: 1-Methylisoquinoline-8-carbonitrile. Computed Properties: XLogP3 = 2.2, TPSA = 36.7 Ų. View Source
- [2] Kuujia Chemical Database. Isoquinoline-8-carbonitrile (CAS 362606-11-9): XLogP3 = 1.8, TPSA = 36.7 Ų. View Source
